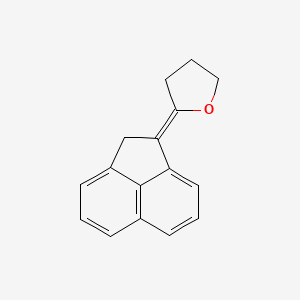

(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran

Description

Properties

Molecular Formula |

C16H14O |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(2Z)-2-(2H-acenaphthylen-1-ylidene)oxolane |

InChI |

InChI=1S/C16H14O/c1-4-11-5-2-7-13-14(15-8-3-9-17-15)10-12(6-1)16(11)13/h1-2,4-7H,3,8-10H2/b15-14- |

InChI Key |

MTBDYWJTSHGIKJ-PFONDFGASA-N |

Isomeric SMILES |

C1C/C(=C/2\CC3=CC=CC4=C3C2=CC=C4)/OC1 |

Canonical SMILES |

C1CC(=C2CC3=CC=CC4=C3C2=CC=C4)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran typically involves the reaction of acenaphthylene derivatives with tetrahydrofuran under specific conditions. One common method involves the use of a base to deprotonate the acenaphthylene derivative, followed by nucleophilic addition to the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Cycloaddition Reactions

The ylidene moiety in (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran facilitates participation in [3+2]-cycloaddition reactions. For example:

-

Azomethine ylide cycloadditions : Analogous systems involving acenaphthylen-1(2H)-one derivatives undergo [3+2]-cycloadditions with electron-deficient alkenes or nitrostyrenes to form pyrrolidine derivatives. These reactions often proceed via secondary orbital interactions (SOI), favoring endo-transition states .

Table 1. Cycloaddition Reactions of Acenaphthylene Derivatives

Sulfenylation Reactions

This compound’s derivatives demonstrate efficient C–S bond formation in the presence of iodine catalysts:

-

I₂-Catalyzed coupling : Triethylammonium thiolates derived from acenaphthylene-1,2-dione react with indoles or pyrroles under microwave irradiation (120°C, DMSO, I₂) to yield C,S-tethered bisindoles. Substrates with electron-withdrawing groups (e.g., F, Cl) show higher yields .

Table 2. Sulfenylation of Acenaphthylene Derivatives

Acylation Reactions

β-Acylation reactions are viable due to the electron-deficient nature of the ylidene system:

-

Phosphine-mediated acylation : Derivatives such as (E)-(2-oxoacenaphthylen-1(2H)-ylidene)methyl propionate react with acyl chlorides (e.g., benzoyl chloride) in the presence of Bu₃P to form β-acylated products .

Key Example :

-

Substrate: (E)-(2-Oxoacenaphthylen-1(2H)-ylidene)methyl propionate

-

Reagent: Benzoyl chloride, Bu₃P

-

Product: β-Acylated acenaphthylene derivative

Ring-Expansion Reactions

Under basic conditions, acenaphthylene derivatives participate in ring-expansion reactions with ynones:

-

Base-promoted synthesis : Reaction of acenaphthylen-1(2H)-one with ynones (e.g., 1,3-diphenylprop-2-yn-1-one) in DMF using Cs₂CO₃ yields cycloheptanones. Electron-withdrawing substituents on the ynone enhance yields (up to 83%) .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the ynone, followed by cyclization and aromatization .

Comparative Reactivity

The compound’s reactivity is influenced by substituents on the acenaphthylene and tetrahydrofuran moieties:

Table 3. Substituent Effects on Reactivity

Scientific Research Applications

Organic Synthesis

Cycloaddition Reactions

One of the primary applications of (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran lies in its role as a precursor in cycloaddition reactions. Cycloadditions involving azomethine ylides, which can be generated from this compound, have been extensively studied for their ability to produce diverse heterocyclic compounds. These reactions are particularly valuable in synthesizing pyrrolidinyl-heterocycles, which are important in medicinal chemistry .

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of various bioactive scaffolds. For instance, it has been employed to create spirooxindole-pyrrolidines, which exhibit antimicrobial properties against a range of bacterial strains . The versatility of this compound in forming complex structures makes it a valuable building block in organic synthesis.

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. The cycloadducts formed through its reactions have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungal strains . Such findings suggest potential uses in developing new antibiotics or antifungal agents.

Antiproliferative Properties

Research indicates that some compounds derived from this compound exhibit antiproliferative effects against cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia) cells. These compounds may induce apoptosis, making them candidates for further investigation as anticancer agents .

Materials Science

Polymer Chemistry

The compound's structural characteristics allow it to be used in polymerization processes, particularly in creating novel materials with specific properties. Tetrahydrofuran is often used as a solvent for polyvinyl chloride and other polymers, enhancing the processing and application of these materials in various industries .

Electrochemical Applications

In materials science, this compound is explored for its potential use in electrochemical applications, such as battery technology and electrodeposition processes. Its solvent properties facilitate the dissolution of various organic substances, making it suitable for these applications .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Acenaphthylene: A polycyclic aromatic hydrocarbon with similar structural features.

Tetrahydrofuran: A heterocyclic ether that shares the tetrahydrofuran moiety.

Naphthalene: Another polycyclic aromatic hydrocarbon with structural similarities to acenaphthylene.

Uniqueness

(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran is unique due to its combination of acenaphthylene and tetrahydrofuran moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .

Biological Activity

(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of acenaphthenequinone derivatives with hydrazones or other nucleophiles. The structure is characterized by a tetrahydrofuran ring attached to an acenaphthylene moiety, which contributes to its unique reactivity and biological profile.

Table 1: Summary of Synthetic Routes

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Hydrazone Reaction | Acenaphthenequinone, Hydrazine | 75% | |

| Nucleophilic Substitution | Tetrahydrofuran derivatives, Acenaphthylene | 68% |

Antioxidant Properties

Research has indicated that compounds related to this compound exhibit significant antioxidant activities. The DPPH and ABTS assays have demonstrated that these compounds can scavenge free radicals effectively, suggesting a potential for use in preventing oxidative stress-related diseases.

- DPPH Assay Results : The compound showed an IC50 value of approximately 52.77 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial properties of derivatives have been evaluated against various bacterial strains. Notably, some derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antibacterial agents.

- Minimum Inhibitory Concentration (MIC) : Compounds derived from this class have shown MIC values ranging from 8 to 32 µg/mL against S. aureus, outperforming some conventional antibiotics .

Anticancer Activity

In vitro studies evaluating the anticancer potential of this compound derivatives revealed limited activity against several cancer cell lines, including leukemia and breast cancer cells. However, further structural modifications may enhance their efficacy.

- Cell Line Evaluation : None of the tested compounds showed significant cytotoxicity across multiple tumor types, highlighting the need for further research to optimize their anticancer properties .

The biological activity of this compound is thought to be mediated through various mechanisms:

- Radical Scavenging : The presence of electron-donating groups enhances radical scavenging capabilities.

- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in oxidative stress and inflammation pathways.

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant efficacy of several acenaphthylene derivatives using both DPPH and ABTS assays. The results indicated that modifications on the tetrahydrofuran ring significantly influenced antioxidant activity, with certain substitutions leading to improved radical scavenging capabilities.

Case Study 2: Antimicrobial Screening

In a screening of acenaphthylene derivatives against bacterial strains, it was found that specific modifications increased the antimicrobial potency against resistant strains. This suggests a promising avenue for developing new antibiotics based on this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran, and how can reaction conditions influence stereoselectivity?

- Methodology : Use Grignard reactions or cyclization strategies with tetrahydrofuran derivatives as starting materials. For stereochemical control, employ chiral catalysts (e.g., organocatalysts) or low-temperature conditions to favor the (Z)-isomer. Monitor intermediates via NMR (¹H/¹³C) and FTIR to track regio- and stereoselectivity .

- Key Considerations : Solvent polarity (e.g., 2-methyltetrahydrofuran as a greener alternative to THF) and reaction time significantly impact product distribution. Optimize using Design of Experiments (DoE) .

Q. How should researchers characterize the crystal structure of this compound to confirm its stereochemistry?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL . Use CCDC deposition for validation. For non-crystalline samples, employ NOESY NMR to distinguish (Z) and (E) configurations through spatial proton correlations .

Q. What safety protocols are critical when handling tetrahydrofuran derivatives like this compound?

- Guidelines : Use explosion-proof equipment due to peroxide formation risks. Adhere to OSHA standards (29 CFR 1910.1020) for exposure monitoring. Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic stability and reactivity of this compound?

- Methodology : Apply Density Functional Theory (DFT) to calculate Gibbs free energy and transition states. Validate with NIST thermochemistry data . Use molecular dynamics (MD) simulations to study solvent interactions and conformational flexibility .

Q. What advanced analytical techniques resolve contradictions between spectroscopic and crystallographic data for this compound?

- Approach : Cross-validate HPLC-MS purity data (>95%) with SC-XRD. If discrepancies arise (e.g., impurity peaks vs. single-crystal results), use High-Resolution Mass Spectrometry (HRMS) and solid-state NMR to identify co-crystallized solvents or polymorphs .

Q. How does solvent choice (e.g., 2-methyltetrahydrofuran vs. THF) influence the compound’s reactivity in organometallic reactions?

- Insights : 2-Methyltetrahydrofuran’s higher boiling point (80–82°C vs. THF’s 66°C) and lower peroxide formation risk make it suitable for high-temperature Grignard reactions. Conduct kinetic studies under varied solvent conditions to map activation parameters .

Q. What strategies optimize the enantiomeric excess (ee) of (Z)-isomers in asymmetric synthesis?

- Design : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Monitor ee via chiral HPLC with cellulose-based columns. For industrial scalability, evaluate continuous-flow reactors to enhance stereochemical control .

Q. How can researchers address discrepancies in bioactivity data across different batches of the compound?

- Troubleshooting : Perform batch-to-batch impurity profiling using GC-MS or LC-QTOF. Cross-reference with cytotoxicity assays (e.g., MTT) to correlate impurities (e.g., residual catalysts) with bioactivity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.